N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIIMJDRYBMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]oxazepin core and a fluorophenoxyacetamide moiety. Its molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 315.34 g/mol. The presence of the allyl and dimethyl groups contributes to its unique reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many derivatives of oxazepins function as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in steroid metabolism .
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological processes .
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress in cells .
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| 17β-HSD Inhibition | 17β-Hydroxysteroid Dehydrogenase Type 3 | 700 | |
| Cytotoxicity (CCRF-CEM cells) | Leukemia Cell Line | GI50 = 10 | |
| GPCR Activity | GPR20 | Not Specified |
Case Studies
- Inhibition of 17β-HSD : A study evaluated the inhibitory effects of synthesized oxazepin derivatives on 17β-HSD Type 3. The most potent compound exhibited an IC50 value of 700 nM, indicating significant potential for therapeutic applications in conditions related to steroid hormone metabolism .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that related compounds showed cytotoxic effects on the CCRF-CEM leukemia cell line with a GI50 value of 10 nM. This suggests a potential role in cancer therapeutics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest moderate solubility and bioavailability characteristics typical of similar compounds in its class.
Safety Profile
Toxicological assessments indicate that while many oxazepin derivatives exhibit promising biological activities, careful evaluation of their safety profiles is essential due to potential adverse effects associated with structural analogs .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide. The compound's structural features suggest it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study: A study assessed the compound's effects on various human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant growth inhibition in several cancer types, suggesting a potential role as an anticancer agent .
Kinase Inhibition
The compound exhibits potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression and inflammation. The unique structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) suggests it could interact with specific kinase targets.
Synthesis Routes
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) typically involves multi-step organic reactions:
- Formation of the Benzoxazepine Core: This is achieved through cyclization reactions involving appropriate precursors like 2-amino phenols.
- Alkylation and Oxidation: These steps introduce the allyl group and modify the core structure.
- Amide Formation: The final step involves coupling with the fluorophenoxy acetamide moiety.
Industrial Production
In an industrial setting, optimizing reaction conditions for yield and purity is crucial. Techniques such as continuous flow chemistry can enhance efficiency during synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other benzoxazepine derivatives and acetamide-containing molecules. Key comparisons include:
Key Observations :
- The target compound’s allyl and dimethyl groups introduce steric bulk compared to simpler benzoxazepines like the analog in , which substitutes with a trifluoromethoxy group for enhanced lipophilicity and metabolic stability.
- The 4-fluorophenoxy moiety in the target compound contrasts with the 2,6-dimethylphenoxy group in , suggesting divergent electronic and steric interactions with target proteins.
Spectroscopic and Computational Comparisons
- NMR Analysis: Evidence from highlights that substituent-induced chemical shift variations in regions corresponding to protons near functional groups (e.g., allyl or fluorophenyl) can pinpoint structural differences. For example, the allyl group in the target compound would likely alter shifts in the tetrahydrooxazepinone region (δ 2.0–4.0 ppm) compared to non-allylated analogs.
- Graph-Based Structural Comparison: As per , graph-theoretical methods are critical for quantifying similarities. The target compound’s benzoxazepine core aligns with analogs in , but its unique substitution pattern (allyl, dimethyl, fluorophenoxy) creates distinct graph connectivity, reducing similarity scores compared to simpler derivatives.
Pharmacological and Physicochemical Inference
- Lipophilicity: The 4-fluorophenoxy group likely enhances membrane permeability compared to non-fluorinated analogs, as seen in where trifluoromethoxy groups improve bioavailability.
- Metabolic Stability : The dimethyl groups at position 3 may hinder oxidative metabolism, a feature shared with sterically shielded compounds like those in .
Limitations of Current Data
- No direct biological or pharmacokinetic data for the target compound are available in the provided evidence.
- Structural comparisons rely on indirect inferences from related compounds, necessitating experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
